molecular formula C20H22N6 B2638178 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380084-82-0

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Katalognummer B2638178
CAS-Nummer: 2380084-82-0
Molekulargewicht: 346.438
InChI-Schlüssel: KBGXZUZLVPXEFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as CPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. CPQ is a quinoxaline derivative that is structurally similar to other compounds that have shown promise as therapeutic agents. In

Wirkmechanismus

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline exerts its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline binds to the ATP-binding site of CK2 and prevents its activity, leading to downstream effects on cellular signaling pathways. The inhibition of CK2 activity by 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Biochemical and Physiological Effects:
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CK2 activity, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of other kinases, including JAK2 and FLT3. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been shown to have anti-inflammatory effects, as it inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have low toxicity in animal studies, making it a promising candidate for further study as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields, making it readily available for research purposes. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have low toxicity in animal studies, making it a safe option for in vivo experiments. However, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its downstream effects on cellular signaling pathways. Additionally, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. One area of research could focus on its potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Another area of research could focus on its potential as an anti-inflammatory agent. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of NF-κB, and further research is needed to determine its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline and its downstream effects on cellular signaling pathways.

Synthesemethoden

The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with cyclobutylamine to form 2-(cyclobutylamino)-3,4-dichloroquinoxaline. This intermediate is then reacted with piperazine to form the final product, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been optimized to produce high yields of pure product, making it a viable option for drug development.

Wissenschaftliche Forschungsanwendungen

2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for its potential applications in the treatment of various diseases. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 activity has been shown to induce apoptosis and inhibit tumor growth, making 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline a promising candidate for further study as an anti-cancer agent.

Eigenschaften

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-2-7-17-16(6-1)21-13-20(24-17)26-10-8-25(9-11-26)19-12-18(22-14-23-19)15-4-3-5-15/h1-2,6-7,12-15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGXZUZLVPXEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.